molecular formula C11H12N2OS B1367731 (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine CAS No. 857997-91-2

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

Cat. No. B1367731
M. Wt: 220.29 g/mol
InChI Key: AHRNKLGCQSQHPQ-UHFFFAOYSA-N
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Description

“(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several other names, including “857997-91-2”, “C-[2-(4-METHOXY-PHENYL)-THIAZOL-4-YL]-METHYLAMINE”, and "[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHANAMINE" .


Molecular Structure Analysis

The compound has a complex structure that includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The InChI string for the compound is "InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3" , and the canonical SMILES string is "COC1=CC=C(C=C1)C2=NC(=CS2)CN" .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 220.06703418 g/mol . The compound also has a topological polar surface area of 76.4 Ų, a heavy atom count of 15, and a complexity of 195 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using various methods, with a focus on high-yielding reactions and detailed spectroscopic characterization. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a related compound, was synthesized using polyphosphoric acid condensation and characterized using techniques like FT-IR and NMR (Shimoga, Shin, & Kim, 2018).

Tautomerism and Conformation

  • The study of the tautomerism and molecular conformations of methoxy-substituted thiazolines has been a focus of research. The molecular structures and tautomeric forms of these compounds have been explored using crystallographic and computational methods (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).

Excited-State Intramolecular Proton Transfer

  • Compounds based on the thiazolo[5,4-d]thiazole moiety, similar to the query compound, have been investigated for their potential in excited-state intramolecular proton transfer (ESIPT). This research has implications in fields like organic light-emitting diodes (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).

Antimicrobial and Antifungal Activities

  • Some derivatives of the queried compound have been synthesized and screened for antimicrobial and antifungal activities, showing potential in medicinal chemistry applications. For example, research into Schiff bases containing the thiazole ring has demonstrated good antimicrobial activity (Bharti, Nath, Tilak, & Singh, 2010).

Quantum Chemical and Docking Studies

  • Quantum chemical calculations and molecular docking studies have been conducted on similar molecules to understand their structural, electronic, and biological properties. These studies provide insights into the potential biological activity and molecular interactions of such compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Anticancer Properties

properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRNKLGCQSQHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586185
Record name 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

CAS RN

857997-91-2
Record name 1-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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